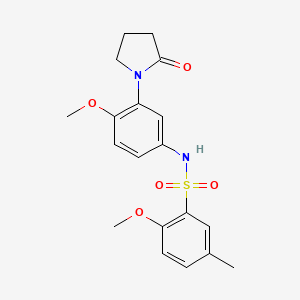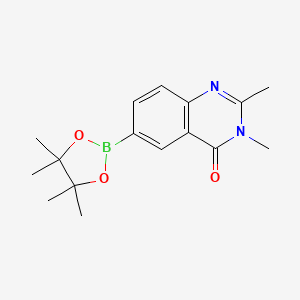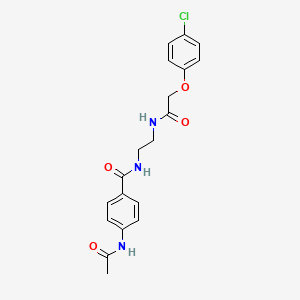![molecular formula C23H19N3O2S B3012104 N-(6-acetamidobenzo[d]thiazol-2-yl)-4-benzylbenzamide CAS No. 361470-52-2](/img/structure/B3012104.png)
N-(6-acetamidobenzo[d]thiazol-2-yl)-4-benzylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-acetamidobenzo[d]thiazol-2-yl)-4-benzylbenzamide is a useful research compound. Its molecular formula is C23H19N3O2S and its molecular weight is 401.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
1. Biological Activities
N-(6-arylbenzo[d]thiazol-2-yl)acetamides, a related class of compounds, have been synthesized and evaluated for various biological activities such as antioxidant, haemolytic, antibacterial, and urease inhibition. These compounds exhibit moderate to good activities, with significant activity observed in urease inhibition, surpassing the standard used in studies. Molecular docking studies indicate that these acetamide derivatives bind to the non-metallic active site of the urease enzyme, highlighting the importance of H-bonding with the enzyme for its inhibition (Gull et al., 2016).
2. Antibacterial Agents
N-(Benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives containing a quinoline linkage have been synthesized and characterized for their potent antibacterial activities. These novel compounds exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria (Bhoi et al., 2015).
3. Antimicrobial Properties
Substituted N-(benzo[d]thiazol-2-yl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)acetamides have been synthesized and evaluated for antimicrobial activity. Compounds in this series showed good to moderate activity against selected bacterial and fungal microbial strains. Docking properties and antimicrobial activity indicate the potential of these derivatives as antimicrobial agents (Anuse et al., 2019).
4. Antitumor Activity
Compounds such as N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic rings have been synthesized and screened for potential antitumor activity. Some of these compounds have shown considerable anticancer activity against various cancer cell lines, indicating their potential as antitumor agents (Yurttaş et al., 2015).
5. Anti-inflammatory and Analgesic Activity
Benzothiazole derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities. Some of these compounds exhibited potent activities when compared to standards, suggesting their potential as anti-inflammatory and analgesic agents (Verma et al., 2014).
6. Photophysical Properties
Studies on the photophysical properties of amide hydrogen bonded N-(benzo[d]thiazol-2-yl) acetamides reveal distinct hydrogen bond associations characteristic to the substituent in the benzothiazole moiety. These findings contribute to the understanding of the molecular interactions and properties of such compounds (Balijapalli et al., 2017).
Mécanisme D'action
Target of Action
The primary target of N-(6-acetamidobenzo[d]thiazol-2-yl)-4-benzylbenzamide is the DprE1 enzyme . This enzyme plays a crucial role in the survival and virulence of Mycobacterium tuberculosis, making it an attractive target for anti-tubercular compounds .
Mode of Action
The compound interacts with its target, the DprE1 enzyme, through a process that likely involves molecular docking . This interaction inhibits the activity of the enzyme, leading to a decrease in the survival and virulence of Mycobacterium tuberculosis .
Biochemical Pathways
The inhibition of the DprE1 enzyme disrupts the biosynthesis of arabinogalactan , a key component of the mycobacterial cell wall . This disruption affects the integrity of the cell wall, leading to the death of the bacteria .
Pharmacokinetics
Thiazole derivatives, to which this compound belongs, are known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .
Result of Action
The result of the compound’s action is the inhibition of Mycobacterium tuberculosis growth . By inhibiting the DprE1 enzyme and disrupting the biosynthesis of arabinogalactan, the compound effectively decreases the survival and virulence of the bacteria .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and stability . Additionally, the presence of other substances, such as proteins or ions, can potentially interact with the compound and alter its efficacy .
Orientations Futures
Propriétés
IUPAC Name |
N-(6-acetamido-1,3-benzothiazol-2-yl)-4-benzylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2S/c1-15(27)24-19-11-12-20-21(14-19)29-23(25-20)26-22(28)18-9-7-17(8-10-18)13-16-5-3-2-4-6-16/h2-12,14H,13H2,1H3,(H,24,27)(H,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQOFMZWDGVFAQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-phenylacetamido)benzofuran-2-carboxamide](/img/structure/B3012021.png)



![5-[1-(3-methyl-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B3012025.png)
![(E)-3-(2-chlorophenyl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide](/img/structure/B3012028.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B3012029.png)

![8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3012031.png)
![2-methoxyethyl 6-(2-bromophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B3012033.png)
![(E)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(4-methylphenyl)ethene-1-sulfonamide](/img/structure/B3012039.png)

![4-chloro-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide](/img/structure/B3012042.png)

